(1E,4E)-1-(4-Bromophenyl)-5-phenylpenta-1,4-dien-3-one
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Overview
Description
(1E,4E)-1-(4-Bromophenyl)-5-phenylpenta-1,4-dien-3-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities and applications in various fields. Chalcones are characterized by the presence of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This particular compound features a bromine atom on one of the aromatic rings, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,4E)-1-(4-Bromophenyl)-5-phenylpenta-1,4-dien-3-one typically involves an aldol condensation reaction between 4-bromobenzaldehyde and acetophenone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired chalcone is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(1E,4E)-1-(4-Bromophenyl)-5-phenylpenta-1,4-dien-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The bromine atom on the aromatic ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated ketones, alcohols.
Substitution: Various substituted chalcones with different functional groups replacing the bromine atom.
Scientific Research Applications
(1E,4E)-1-(4-Bromophenyl)-5-phenylpenta-1,4-dien-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of (1E,4E)-1-(4-Bromophenyl)-5-phenylpenta-1,4-dien-3-one can vary depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. For example, chalcones have been shown to inhibit certain enzymes involved in inflammation and cancer progression. The presence of the bromine atom can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- (1E,4E)-1-(4-Fluorophenyl)-5-phenylpenta-1,4-dien-3-one
- (1E,4E)-1-(4-Chlorophenyl)-5-phenylpenta-1,4-dien-3-one
- (1E,4E)-1-(4-Methylphenyl)-5-phenylpenta-1,4-dien-3-one
Uniqueness
(1E,4E)-1-(4-Bromophenyl)-5-phenylpenta-1,4-dien-3-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. Bromine is a larger and more electronegative atom compared to fluorine, chlorine, and methyl groups, which can lead to different steric and electronic effects. These differences can affect the compound’s interactions with biological targets and its overall pharmacokinetic properties .
Properties
Molecular Formula |
C17H13BrO |
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Molecular Weight |
313.2 g/mol |
IUPAC Name |
(1E,4E)-1-(4-bromophenyl)-5-phenylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C17H13BrO/c18-16-10-6-15(7-11-16)9-13-17(19)12-8-14-4-2-1-3-5-14/h1-13H/b12-8+,13-9+ |
InChI Key |
ISJWUXJITQKKSL-QHKWOANTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=C(C=C2)Br |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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